molecular formula C27H26N2O3S2 B2382851 ethyl 2-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 536979-15-4

ethyl 2-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2382851
CAS No.: 536979-15-4
M. Wt: 490.64
InChI Key: RSKNEASBIYIQRS-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with an ethyl ester group at position 3 and a thioacetamido-linked 2-phenylindole moiety at position 2 (Figure 1). Such derivatives are of significant interest in medicinal chemistry due to the pharmacological versatility of the tetrahydrobenzo[b]thiophene scaffold, which is known to exhibit acetylcholinesterase (AChE) inhibition, antioxidant, and antibacterial activities .

Properties

IUPAC Name

ethyl 2-[[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3S2/c1-2-32-27(31)23-19-13-7-9-15-21(19)34-26(23)29-22(30)16-33-25-18-12-6-8-14-20(18)28-24(25)17-10-4-3-5-11-17/h3-6,8,10-12,14,28H,2,7,9,13,15-16H2,1H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKNEASBIYIQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=C(NC4=CC=CC=C43)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include sodium nitrite, hydrochloric acid, and ethyl α-ethylacetoacetate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 2-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s structural uniqueness lies in its 2-phenylindole-thioacetamido substituent , distinguishing it from other tetrahydrobenzo[b]thiophene derivatives (Table 1). Key analogs include:

  • Ethyl 2-(2-(4-benzylpiperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (IIIe) : Contains a benzylpiperidine group instead of indole-thio, leading to reduced aromaticity .
  • Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (B-M): Features a cyanoacrylamido substituent, enabling π-π stacking interactions .
  • Ethyl 2-(2-(diethylamino)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Substituted with a diethylamino group, enhancing solubility but reducing steric bulk .

Physical and Spectral Properties

  • Melting Points : The indole-thio group’s rigidity and hydrogen-bonding capacity could increase the melting point relative to IIIe (80–82°C) but likely lower than the carbonitrile derivative (277–278°C) .
  • NMR/HRMS : The indole protons (δ 7.2–7.8 ppm in aromatic region) and thioether sulfur (δ ~3.5–4.0 ppm for SCH2) would distinguish its spectra from analogs like IIIe (benzylpiperidine protons at δ 1.2–2.5 ppm) . HRMS would confirm the molecular ion peak (e.g., ~500–550 g/mol, higher than IIIe’s 338.46 g/mol ).

Biological Activity

Ethyl 2-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed exploration of its biological activity, including its antiviral, anticancer, and anti-inflammatory properties based on diverse scientific studies.

Chemical Structure and Properties

The compound has the molecular formula C27H26N2O3S2 and a molecular weight of 490.64 g/mol. Its structure features an indole moiety, a thiophene ring, and an ester functional group, which are significant for its biological interactions.

1. Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit potent anticancer activities. For instance:

  • Induction of Apoptosis : Compounds with similar structures have shown the ability to induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves the inhibition of key proteins like PARP-1 and EGFR, leading to cell cycle arrest at critical phases (G2/M and S phases) .
CompoundIC50 (MCF-7)IC50 (HepG2)
Similar Compound A2.67 µM3.21 µM
Similar Compound B6.21 µM8.91 µM
Ethyl CompoundTBDTBD

2. Antiviral Activity

Research has demonstrated that derivatives of this compound can act as dual inhibitors against respiratory syncytial virus (RSV) and influenza virus A (IAV). These compounds have shown low micromolar to sub-micromolar EC50 values, indicating strong antiviral potential with reduced cytotoxicity compared to existing antiviral drugs like ribavirin .

3. Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Indole derivatives are known to modulate inflammatory pathways, which can be beneficial in treating conditions like arthritis or other inflammatory diseases.

Case Studies and Experimental Findings

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

  • Cytotoxicity Assays : MTT assays have been employed to assess the cytotoxic effects of these compounds on cancer cell lines. Results indicated significant cytotoxicity with promising IC50 values for several derivatives .
  • In Vivo Studies : Animal models have been utilized to validate the anticancer efficacy of these compounds. For example, treatment with specific derivatives resulted in reduced tumor sizes compared to control groups .

Q & A

Q. What are the optimal synthesis conditions for this compound, and how can purity be ensured?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., DMF or DMSO for solvation ), and reaction time. Key steps include coupling the thiophene core with indole derivatives via thioacetamido linkages. Post-synthesis purification employs HPLC and NMR spectroscopy to verify purity (>95%) and structural integrity . For scale-up, recrystallization in ethanol or methanol is recommended to minimize side products .

Q. Which analytical techniques are critical for structural characterization?

  • NMR spectroscopy : Confirms regioselectivity of substituents (e.g., indole C3-thioether linkage) and hydrogen bonding patterns .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., m/z ≈ 500–550 Da range) and detects isotopic patterns for sulfur/chlorine atoms .
  • X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydrobenzo[b]thiophene core .

Q. What are the primary biological targets of this compound?

Preclinical studies suggest interactions with kinases (e.g., EGFR, VEGFR) and inflammatory mediators (COX-2) due to its indole-thiophene hybrid structure . Competitive binding assays (e.g., SPR or ITC) are recommended to quantify affinity (KD values) .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation strategies:

  • Standardized protocols : Use isogenic cell lines and consistent ATP concentrations in kinase assays .
  • Metabolic stability tests : Assess cytochrome P450 interactions to rule out false positives/negatives .
  • Orthogonal validation : Combine in vitro (e.g., Western blot) and in silico (molecular docking) approaches .

Q. What computational methods predict binding modes and off-target risks?

  • Molecular dynamics (MD) simulations : Map interactions with ATP-binding pockets (e.g., hydrogen bonding with VEGFR2 Lys868) .
  • Pharmacophore modeling : Identify off-target risks (e.g., hERG channel inhibition) using ADMET predictors like SwissADME .

Methodological Challenges

Q. How to optimize reaction yields while minimizing toxic byproducts?

  • Catalyst screening : Piperidine/acetic acid mixtures improve Knoevenagel condensation efficiency (yields >85%) .
  • Green chemistry : Replace DCM with cyclopentyl methyl ether (CPME) to reduce environmental toxicity .

Q. What storage conditions prevent compound degradation?

Store at –20°C under inert gas (argon) to prevent oxidation of the thioether group. Degradation assays show >90% stability after 6 months under these conditions .

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